molecular formula C33H38N2O7 B2700842 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid CAS No. 2137029-22-0

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid

Cat. No. B2700842
CAS RN: 2137029-22-0
M. Wt: 574.674
InChI Key: WXSBXTIXPRJZHD-HZCBDIJESA-N
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Description

The compound “5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid” is a complex organic molecule. It is related to a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) amino acids . Fmoc amino acids are commonly used in solid-phase peptide synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of a C-H Activation methodology . This process, developed by Jin-Quan Yu and coworkers, involves the formation of carbon-carbon bonds mediated by palladium . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . The presence of the cyclohexyl group and the furan ring adds to the complexity of the molecule .

Scientific Research Applications

Protection of Hydroxy-Groups

The Fmoc group is notably used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This protection is crucial for the synthesis of sensitive organic compounds, such as nucleotides and peptides. The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution, demonstrating its utility in complex organic synthesis processes (Gioeli & Chattopadhyaya, 1982).

Synthesis of ‘Difficult Sequences’ in Peptides

Fmoc derivatives are instrumental in the synthesis of peptides, particularly in forming sequences that are challenging to assemble due to their tendency to form interchain associations. These derivatives serve as intermediates for reversibly protecting peptide bonds, thereby facilitating the solid-phase synthesis of peptides (Johnson, Quibell, Owen, & Sheppard, 1993).

Facilitating Solid-Phase Peptide Synthesis

The introduction of Fmoc amino acids has significantly advanced solid-phase peptide synthesis (SPPS) methodology. This advancement includes the development of various solid supports, linkages, and side chain protecting groups, which have collectively enabled the synthesis of biologically active peptides and small proteins. Fmoc SPPS represents a versatile and orthogonal approach, offering unique opportunities in bioorganic chemistry (Fields & Noble, 2009).

Structural and Supramolecular Studies

Fmoc amino acids have gained interest in structural biology and material science for the design and development of novel biomaterials, hydrogelators, and therapeutic agents. Comprehensive studies on noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety provide essential knowledge for recognizing the structural features and properties of these compounds (Bojarska et al., 2020).

Mechanism of Action

properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O7/c1-20-28(30(36)37)17-23(41-20)18-35(22-15-13-21(14-16-22)34-31(38)42-33(2,3)4)32(39)40-19-29-26-11-7-5-9-24(26)25-10-6-8-12-27(25)29/h5-12,17,21-22,29H,13-16,18-19H2,1-4H3,(H,34,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSBXTIXPRJZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN(C2CCC(CC2)NC(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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